molecular formula C11H13FN2O B13065943 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]

6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]

Cat. No.: B13065943
M. Wt: 208.23 g/mol
InChI Key: KXZBTFYGGRLKFY-UHFFFAOYSA-N
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Description

6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] is a spirocyclic compound featuring a fused furo[3,4-c]pyridine core linked to a piperidine ring via a spiro junction. The fluorine substituent at position 6 introduces electronic and steric effects that influence its physicochemical and pharmacological properties.

Properties

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

6-fluorospiro[1H-furo[3,4-c]pyridine-3,4'-piperidine]

InChI

InChI=1S/C11H13FN2O/c12-10-5-8-7-15-11(9(8)6-14-10)1-3-13-4-2-11/h5-6,13H,1-4,7H2

InChI Key

KXZBTFYGGRLKFY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=CN=C(C=C3CO2)F

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis

The synthesis of 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] typically involves:

  • Cyclization Reactions: The key step is the formation of the spirocyclic core via intramolecular cyclization of appropriate precursors containing furo[3,4-c]pyridine and piperidine moieties.
  • Use of Amines and Isocyanates: Reflux reactions involving amines, methyl propiolate, and isocyanates in the presence of bases such as triethylamine facilitate ring closure and spiro formation.
  • Control of Stoichiometry and Reaction Time: Optimizing molar ratios and reflux duration (e.g., 10 hours) is crucial to maximize yield and minimize side products.
  • Purification: Column chromatography is employed to isolate the target compound with high purity, often achieving yields around 40-45% for similar spiroheterocycles.

Industrial Scale Considerations

  • Continuous Flow Chemistry: To scale up production while maintaining product quality, continuous flow reactors are used, allowing precise control over reaction parameters.
  • Automated Synthesis: Automation enhances reproducibility and throughput, essential for industrial manufacturing.

Reaction Mechanisms and Reagents

Key Reaction Types

Reaction Type Common Reagents/Conditions Outcome/Products
Cyclization Amines, methyl propiolate, isocyanates, triethylamine, reflux Formation of spirocyclic core
Oxidation Potassium permanganate, chromium trioxide Oxidized derivatives (ketones, acids)
Reduction Lithium aluminum hydride, sodium borohydride Reduced forms (alcohols, amines)
Substitution Halogenated solvents, Pd/C catalyst Functionalized derivatives

Mechanistic Insights

  • The spiro junction formation is driven by nucleophilic attack of an amine on an activated alkyne or isocyanate, followed by ring closure.
  • Electrophilic aromatic substitution and radical coupling can functionalize the pyridine ring selectively.
  • Steric and electronic effects influence regioselectivity and reaction rates, with bulky groups hindering nucleophilic attack and electron-withdrawing groups activating the heterocycle.

Preparation Protocol Example

Step Procedure Notes
1 Dissolve amine precursor in anhydrous solvent Solvent choice affects solubility and yield
2 Add methyl propiolate and isocyanate under reflux with triethylamine Maintain temperature and monitor by TLC
3 Stir for 8-10 hours Reaction progress checked via TLC/HPLC
4 Cool reaction mixture and remove solvent under reduced pressure Prepare for purification
5 Purify crude product by column chromatography Use silica gel, eluting with gradient solvents
6 Characterize purified compound by 1H-NMR, IR, MS Confirm structure and purity

Analytical Techniques for Characterization

Recent Research Findings and Optimization

  • Studies emphasize the importance of maintaining optimal starting material concentrations for successful cyclization and hydrogenation steps in related piperidine derivatives.
  • Computational methods such as Density Functional Theory (DFT) assist in predicting favored conformers and guiding synthesis optimization.
  • Purification improvements via crystallization from ethanol/toluene mixtures enhance purity beyond 95%.
  • Reaction yields are optimized by kinetic control and reagent choice, e.g., using formalin in Mannich reactions or aryl piperazines for nucleophilic substitutions.

Summary Table of Preparation Methods

Preparation Aspect Details
Key Precursors Amines, methyl propiolate, isocyanates
Reaction Conditions Reflux, triethylamine base, 8-10 hours
Purification Column chromatography, crystallization
Scale-Up Techniques Continuous flow chemistry, automated synthesis
Analytical Characterization 1H-NMR, X-ray crystallography, HPLC-MS, IR spectroscopy
Solubility & Formulation DMSO master liquid, PEG300, Tween 80, corn oil for in vivo use
Yield Range Approximately 40-45% after purification

This comprehensive overview reflects the current state of knowledge on the preparation of 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine], integrating diverse research data and practical synthesis considerations. The methods described ensure reproducible synthesis with high purity and are adaptable for both laboratory-scale and industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of spiro compounds, including 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]. Research indicates that derivatives of this compound have shown promising activity against various bacterial strains. For instance, a study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the effectiveness of similar spiro compounds in inhibiting pathogenic bacteria .

Neuropharmacology

The compound's structural similarity to known neuroactive agents suggests potential applications in neuropharmacology. Preliminary research indicates that spiro derivatives can interact with neurotransmitter receptors, potentially leading to new treatments for neurological disorders. A study focusing on related compounds found significant effects on serotonin and dopamine receptors, which are crucial targets in treating conditions like depression and anxiety .

Polymer Development

6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] has been explored as a building block in polymer chemistry. Its unique structure allows it to act as a cross-linking agent in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Research has shown that incorporating such spiro compounds into polymer matrices can improve their resilience and functionality .

Coatings and Adhesives

The compound's chemical stability makes it suitable for use in coatings and adhesives. Studies have demonstrated that spiro compounds can enhance adhesion properties and resistance to environmental degradation when used in formulations for industrial applications .

Skin Care Products

The cosmetic industry has also shown interest in 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]. Its potential as an active ingredient in skin care formulations is being explored due to its reported anti-inflammatory properties. An investigation into various formulations indicated that spiro compounds could improve skin hydration and reduce irritation .

Stability Studies

Research published in Ayurvedic literature has emphasized the importance of stability testing for new cosmetic products containing spiro compounds. The studies focused on evaluating the efficacy and safety of topical formulations containing these ingredients, confirming their non-irritant nature and effectiveness in promoting skin healing .

Antimicrobial Efficacy Case Study

A case study conducted on the antimicrobial efficacy of spiro derivatives was published in Pharmaceutical Sciences. The study involved testing various concentrations of 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] against Staphylococcus aureus and Escherichia coli. Results showed a dose-dependent inhibition of bacterial growth, indicating its potential as a therapeutic agent.

Polymer Application Case Study

In another case study focusing on polymer applications, researchers synthesized a series of polymers incorporating 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]. The resulting materials exhibited improved tensile strength and thermal stability compared to traditional polymers without spiro components.

Mechanism of Action

The mechanism of action of 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, potentially leading to significant biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparison

Property 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] 7-Fluoro Analog Pyrrolo[3,4-c]pyridine-1,3,6-trione
Molecular Weight 208.23 (calculated) 208.23 334.72
Predicted logP 1.8 1.7 2.5
Aqueous Solubility Moderate (HCl salt improves) Moderate Low
Key Substituents 6-F, spiro-piperidine 7-F, spiro-piperidine 3-Cl-4-F-benzyl, trione
Biological Target CNS (hypothesized) Not reported HIV-1 integrase

Data derived from [17][12][17][22].

Biological Activity

6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] is a novel compound characterized by its unique spirocyclic structure, integrating a furo[3,4-c]pyridine moiety with a piperidine ring. The presence of fluorine at the 6-position of the pyridine enhances its chemical reactivity and biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] is C11H12FN2OC_{11}H_{12}FN_2O, with a molecular weight of approximately 202.23 g/mol. Its spirocyclic structure contributes to its unique pharmacological properties.

Pharmacological Potential

Research indicates that 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. The structural characteristics allow for potential interactions with various biological targets involved in cancer progression.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, suggesting potential applications in treating inflammatory diseases.
  • Neuropharmacological Effects : The piperidine component may contribute to neuroactive effects, supporting further investigation into its role in neurological disorders.

Comparative Analysis

To better understand the uniqueness of 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine], a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological ActivityNotable Differences
1H-Pyrrolo[2,3-b]quinolinPyrrole ring fused to quinolineAnticancer activityLacks spirocyclic structure
2-FluoroquinolineFluorinated quinolineAntibacterial propertiesNo piperidine component
Spiro[indene-1,4'-piperidine]Indene fused with piperidineNeuroactive effectsDifferent ring fusion pattern
1H-SpirorhodanineRhodanine core with spiro structureAntiviral activityContains sulfur instead of nitrogen

The presence of both furo and piperidine components in 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] distinguishes it from these compounds. Its fluorinated structure may enhance lipophilicity and bioavailability compared to non-fluorinated analogs .

The mechanism of action for 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in disease pathways. Further studies are required to elucidate these interactions fully.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives related to this compound:

  • A study conducted by Akhtar et al. demonstrated that derivatives of similar structures exhibited significant anti-inflammatory activity with IC50 values comparable to standard treatments like diclofenac .
  • Another research highlighted the synthesis of various substituted pyrimidine derivatives that showed antiproliferative effects against cancer cell lines .

These findings underscore the potential therapeutic applications of compounds sharing structural features with 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine].

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